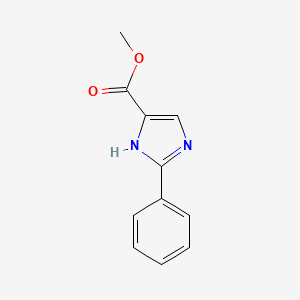

methyl 2-phenyl-1H-imidazole-5-carboxylate

Description

Significance of the Imidazole (B134444) Scaffold in Contemporary Chemistry

The imidazole nucleus is a fundamental structural motif found in a vast array of biologically significant molecules and synthetic compounds. google.com Its electron-rich nature, coupled with the presence of both a basic (pyrrole-type) and a non-basic (pyridine-type) nitrogen atom, allows it to engage in a variety of chemical interactions, including hydrogen bonding and coordination with metal ions. pharm.or.jp This versatility is central to its widespread importance in both biological systems and industrial applications. arkat-usa.orggoogle.com

The journey of imidazole chemistry began in the 19th century. Although various derivatives were discovered in the 1840s, the parent imidazole was first synthesized by the German chemist Heinrich Debus in 1858. acs.org He produced the compound, which he originally named glyoxaline, through the condensation of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). acs.org While this method's yield was relatively low, it is still utilized today for creating certain C-substituted imidazoles. acs.org

The discovery of imidazole's presence in naturally occurring and vital biomolecules, such as the amino acid histidine and the neurotransmitter histamine (B1213489), spurred intense research interest. arkat-usa.orggoogle.com This led to the development of numerous synthetic methodologies, evolving from classical condensation reactions to more sophisticated modern techniques like microwave-assisted synthesis and multi-component reactions, which allow for the efficient creation of diverse and complex imidazole derivatives. google.com The evolution of synthetic strategies continues to expand the chemical space accessible to researchers, solidifying the imidazole scaffold's role in drug discovery and materials science.

The imidazole ring is a key component in many natural products and has been integrated into numerous commercially successful drugs. arkat-usa.orggoogle.com Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties. pharm.or.jp A landmark example is cimetidine, a histamine H2 receptor antagonist containing the imidazole core, which revolutionized the treatment of peptic ulcers. acs.org More recent applications include nilotinib, a tyrosine kinase inhibitor used in cancer therapy. arkat-usa.org

Beyond pharmaceuticals, the academic and industrial relevance of imidazoles is extensive. arkat-usa.org They are used as:

Corrosion inhibitors , particularly for copper and its alloys, by forming a protective film on the metal surface.

Building blocks for ionic liquids , a class of salts with low melting points that are explored as green solvents and electrolytes. arkat-usa.org

Ligands for catalysts in various organic transformations and as key components in the structure of N-heterocyclic carbenes (NHCs). arkat-usa.org

Components of functional materials , such as the thermostable polymer polybenzimidazole (PBI), which is used as a fire retardant.

This broad utility underscores the imidazole scaffold's status as a versatile and indispensable tool in modern chemistry.

Focus on Methyl 2-Phenyl-1H-Imidazole-5-Carboxylate

Within the vast family of imidazole derivatives, this compound stands out as a valuable synthetic intermediate. It combines the structural features of a 2-phenyl-substituted imidazole ring with a methyl carboxylate group at the 5-position, creating a molecule primed for further chemical modification.

The structure of this compound is characterized by the fusion of three key functional groups: the imidazole core, a phenyl group, and a methyl ester. The phenyl group at the 2-position influences the electronic properties of the heterocyclic ring, while the methyl carboxylate at the 5-position serves as a versatile chemical handle for synthetic transformations.

Research interest in this compound stems primarily from its role as a key building block in the synthesis of more complex molecules designed for specific biological targets. arkat-usa.org Its structure allows for modification at the N-1 position of the imidazole ring, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies. A known synthesis route involves the reaction between N-hydroxybenzenecarboximidamide and methyl prop-2-ynoate. arkat-usa.org

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| Key Structural Features | 2-phenyl group, 5-methyl carboxylate group, 1H-imidazole core |

The primary research application for this compound is as a synthetic intermediate in drug discovery. Specifically, it has been utilized in the development of inhibitors for the enzyme Peptidylarginine Deiminase 4 (PAD4). arkat-usa.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-10(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCDAZUIOVPVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Classical and Contemporary Synthesis Routes for the Imidazole (B134444) Core

The formation of the imidazole nucleus, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, can be achieved through a variety of cyclization and condensation strategies. These methods often involve the construction of the heterocyclic ring from acyclic precursors, forming one or more C-N or C-C bonds in the process.

Cyclization Reactions in Imidazole Ester Formation

Cyclization reactions are fundamental to the synthesis of the imidazole core. These reactions typically involve the intramolecular or intermolecular condensation of precursors that contain the necessary carbon and nitrogen atoms to form the heterocyclic ring.

The cyclization of amido-nitriles presents a viable route to substituted imidazoles. This method leverages the reactivity of the nitrile and amide functionalities to construct the imidazole ring. For instance, a novel protocol for the cyclization of amido-nitriles has been reported to form disubstituted NH-imidazoles. pharmaguideline.com This reaction is proposed to proceed via a nickel-catalyzed addition to the nitrile, followed by tautomerization and dehydrative cyclization. pharmaguideline.com The conditions are generally mild, allowing for a range of functional groups. pharmaguideline.com

Another approach involves the use of α-azidoenones, which can react with nitriles to form trisubstituted NH-imidazoles. pharmaguideline.com This method can be performed under thermal or microwave conditions. pharmaguideline.com

The condensation of α-dicarbonyl compounds with aldehydes and ammonia (B1221849) or its derivatives is a classic and widely used method for imidazole synthesis. A well-known example is the reaction of an α-hydroxyketone with an amidine, which proceeds via nucleophilic attack of the amidine nitrogen on the electrophilic carbonyl carbon, followed by cyclization and dehydration to yield the imidazole derivative. scribd.com

Similarly, α-halo ketones can react with amidines to produce imidazoles. slideshare.net This reaction involves the initial formation of an intermediate by the reaction of the amidine with the ketone, which then undergoes cyclization. slideshare.net

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like imidazoles from simple starting materials in a single synthetic operation.

Van Leusen Imidazole Synthesis: This reaction allows for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.org The reaction can also be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.org The mechanism involves the deprotonation of TosMIC, which then attacks the aldimine, followed by a 5-endo-dig cyclization. wikipedia.orgyoutube.com Subsequent elimination of the tosyl group leads to the formation of the imidazole ring. wikipedia.org

Debus-Radziszewski Imidazole Synthesis: This is one of the oldest and most straightforward methods for imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia. scribd.comwikipedia.org The reaction proceeds in two main stages: the initial condensation of the dicarbonyl with ammonia to form a diimine, which then condenses with the aldehyde to form the imidazole. slideshare.netwikipedia.org This method is used commercially for the production of several imidazoles. scribd.com

Marckwald Synthesis: The Marckwald synthesis is a method for preparing 2-mercaptoimidazoles from α-amino ketones or aldehydes and a thiocyanate (B1210189) source like potassium thiocyanate. jetir.orgirjmets.com The resulting 2-thiol-substituted imidazole can then have the sulfur group removed through oxidative methods to yield the desired imidazole. jetir.orgirjmets.com

Wallach Synthesis: The Wallach synthesis involves the reaction of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride or phosphorus oxychloride to yield a chloroimidazole derivative. pharmaguideline.comjetir.org This intermediate is then reduced to the corresponding 1,2-disubstituted imidazole. pharmaguideline.com The mechanism is thought to involve nitrile ylide intermediates. psu.edursc.org

| Reaction Name | Reactants | Product Type | Key Features |

| Van Leusen | Aldimine, Tosylmethyl isocyanide (TosMIC) | 1,4,5-Trisubstituted Imidazoles | Forms imidazoles via a [3+2] cycloaddition. nih.gov |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazoles | A classic, straightforward multicomponent reaction. scribd.comwikipedia.org |

| Marckwald | α-Amino ketone/aldehyde, Thiocyanate | 2-Mercaptoimidazoles | Provides a route to imidazoles via a sulfur-containing intermediate. jetir.orgirjmets.com |

| Wallach | N,N'-Disubstituted oxamide, PCl₅/POCl₃ | 1,2-Disubstituted Imidazoles | Proceeds through a chloroimidazole intermediate. pharmaguideline.comjetir.org |

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazoles, offering high efficiency, selectivity, and functional group tolerance.

Nickel catalysts have proven effective in the synthesis of substituted imidazoles. One approach involves the nickel-catalyzed C-H arylation and alkenylation of the imidazole core itself with phenol (B47542) and enol derivatives. rsc.org This method utilizes an air-stable nickel(II) salt as a catalyst precursor. rsc.org

Another strategy employs nickel catalysis for the construction of the imidazole ring. For example, a method for synthesizing 2-phenylimidazole (B1217362) compounds uses nanoparticle nickel and copper iodide as catalysts for the reaction of imidazole with iodobenzene (B50100) or its derivatives. google.com Nickel chloride supported on alumina (B75360) has also been used to catalyze the synthesis of 2,4,5-triaryl-imidazoles from benzil, aldehydes, and ammonium (B1175870) acetate (B1210297) in good yields. researchgate.net These methods highlight the versatility of nickel catalysis in forming C-C and C-N bonds crucial for imidazole synthesis.

Metal-Free and Green Chemistry Approaches

In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of imidazoles. scispace.comsemanticscholar.org These methods aim to reduce waste, eliminate the use of hazardous solvents and toxic catalysts, and improve energy efficiency. scispace.comsemanticscholar.orgasianpubs.org Multicomponent reactions are a cornerstone of this approach due to their high atom economy. sciepub.com

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that significantly reduces reaction times and often improves product yields. nih.govnih.gov The synthesis of various imidazole derivatives has been successfully achieved using microwave irradiation, which provides rapid and efficient heating. nih.govasianpubs.org This method is particularly suitable for high-throughput screening in drug discovery due to the substantial reduction in time and resource consumption. nih.gov For example, a one-pot, four-component reaction to produce novel imidazole derivatives under microwave irradiation resulted in satisfactory yields (86%–92%) within very short reaction times (9–14 minutes). researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivative 3

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional (Reflux) | 36 h | 30 | nih.gov |

| Microwave | Not specified | 58 | nih.gov |

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often hazardous organic solvents. semanticscholar.orgasianpubs.org These reactions, typically conducted by grinding the reactants together in a mortar and pestle, are known for their high efficiency, easy workup, and mild conditions. semanticscholar.orgasianpubs.org The synthesis of 2,4,5-triaryl substituted imidazoles has been achieved in very good yields under solvent-free conditions using molecular iodine as a catalyst. semanticscholar.org Another green approach involves the use of a Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate, as a cost-effective and reusable catalyst under solvent-free thermal conditions. sciepub.com

Regioselective Synthesis of Substituted Imidazoles

The synthesis of highly substituted imidazoles often requires precise control over the placement of functional groups on the heterocyclic ring, a concept known as regioselectivity. The development of regiocontrolled synthetic methods is crucial for creating specific isomers with desired biological activities.

Influence of Electronic and Steric Factors on Regioselectivity

The regioselectivity of imidazole synthesis is profoundly influenced by the electronic properties (i.e., the electron-donating or electron-withdrawing nature) and steric bulk of the substituents on the starting materials. Computational studies have provided insight into how these factors direct the reaction pathways. nih.govresearchgate.net

For instance, in the reaction of diaminomaleonitrile-based imines with aromatic aldehydes, the presence of a 2-hydroxyaryl group on the imine scaffold is decisive in directing the reaction to regioselectively produce imidazole derivatives instead of other potential products like 1,2-dihydropyrazines. nih.govresearchgate.net Computational analysis revealed that the 2-hydroxy group facilitates a self-catalyzed hydrogen atom shift, which controls the reaction mechanism. nih.gov

The electronic nature of substituents on the reactants also plays a key role. In the synthesis of imidazo[1,2-a]pyrimidine-containing imidazoles, starting materials with electron-withdrawing groups, such as a chloro group, tend to result in lower yields compared to those with other aromatic substituents. nih.gov Conversely, aliphatic derivatives have been synthesized in higher yields than aromatic ones, suggesting that steric and electronic differences between alkyl and aryl groups affect the reaction's efficiency. nih.gov Furthermore, studies on benzimidazole (B57391) derivatives show that substituents can modulate the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and properties. nih.govresearchgate.net

Table 3: Summary of Factors Influencing Regioselectivity in Imidazole Synthesis

| Factor | Influence | Example | Reference |

|---|---|---|---|

| Electronic (Functional Group) | A 2-hydroxyaryl group on the starting imine directs the reaction toward imidazole formation. | Synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. | nih.govresearchgate.net |

| Electronic (Substituent) | Electron-withdrawing groups on reactants can lead to lower product yields. | A chloro-substituted aromatic amine resulted in lower yield compared to other aromatic amines. | nih.gov |

| Steric/Electronic (Substituent Type) | Aliphatic amines can lead to higher yields compared to aromatic amines. | Synthesis of tetrasubstituted imidazoles from primary amines. | nih.gov |

Mechanistic Insights into Regiocontrol

The regioselective synthesis of polysubstituted imidazoles, such as methyl 2-phenyl-1H-imidazole-5-carboxylate, is a significant challenge in synthetic organic chemistry. The formation of the desired constitutional isomer over other possibilities is governed by subtle mechanistic factors.

One key strategy involves a zinc chloride (ZnCl₂)-catalyzed [3+2] cycloaddition of benzimidates and 2H-azirines. acs.org In this reaction, the Lewis acid ZnCl₂ coordinates to the nitrogen atom of the benzimidate, facilitating the cycloaddition with the 2H-azirine. This is followed by a ring-opening and intramolecular nucleophilic attack to form the five-membered imidazole ring. The final step involves the elimination of the catalyst to afford the imidazole product. acs.org However, this method can lead to the formation of regioisomers. For instance, the reaction of ethyl benzimidate with a 3-methyl-2H-azirine-2-carboxylate can yield a mixture of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate and its regioisomer, ethyl 4-methyl-2-phenyl-1H-imidazole-5-carboxylate. acs.org The ratio of these products is dependent on the precise reaction conditions and the substitution pattern of the starting materials.

Another approach to achieve regiocontrol utilizes the inherent reactivity of specific functional groups within the precursors. For example, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides from diaminomaleonitrile (B72808) (DAMN)-based imines demonstrates how a strategically placed 2-hydroxyaryl group can direct the reaction pathway. nih.gov Computational studies have revealed that this group facilitates an intramolecular hydrogen abstraction and protonation process in the cycloadduct intermediate. This self-assisted mechanism preferentially leads to the formation of the imidazole derivative over other potential products like 1,2-dihydropyrazines, which might be formed via a diaza-Cope rearrangement. nih.gov

The development of regioselective syntheses for highly substituted imidazoles often depends on the substituents on the nitrogen atoms of the starting materials. nih.gov By choosing appropriate protecting or directing groups on the amine precursors, the cyclization can be guided to yield a specific regioisomer. nih.govrsc.org For instance, a sequence involving the double aminomethylenation of a glycine (B1666218) derivative can produce a 2-azabuta-1,3-diene, which then undergoes a transamination and cyclization with an amine nucleophile to afford 1,4-disubstituted imidazoles with complete regioselectivity. rsc.orgpsu.edu

| Method | Key Mechanistic Feature | Outcome | Reference |

| ZnCl₂-catalyzed [3+2] cycloaddition | Lewis acid catalysis, formation of five-membered ring intermediate. | Can produce mixtures of regioisomers. | acs.org |

| DAMN-based imine cyclization | Intramolecular proton transfer assisted by a 2-hydroxyaryl group. | High regioselectivity towards imidazole formation. | nih.gov |

| Allenyl sulfonamide reaction | Substituent-dependent regioselectivity. | Construction of 4- and 5-functionalized imidazoles. | nih.gov |

| Glycine derivative aminomethylenation | Formation of a 2-azabuta-1,3-diene intermediate. | Complete regioselectivity for 1,4-disubstituted imidazoles. | rsc.orgpsu.edu |

Synthesis of Key Intermediates and Precursors

The construction of the this compound scaffold relies on the availability of specific key intermediates and precursors.

A direct and efficient synthesis involves the reaction of N-hydroxybenzenecarboximidamide with methyl prop-2-ynoate . google.com This method provides a straightforward route to the target molecule. The N-hydroxybenzenecarboximidamide serves as the source for the N1 and C2 atoms of the imidazole ring, along with the phenyl substituent at position 2. The methyl prop-2-ynoate provides the remaining three carbon atoms of the imidazole core, including the carboxylate group at position 5.

Another versatile precursor is a substituted glycine derivative . psu.edu Through a double aminomethylenation reaction, this simple starting material can be converted into a 2-azabuta-1,3-diene. This intermediate is then poised for cyclization with an appropriate amine to furnish the imidazole ring system. rsc.orgpsu.edu

The synthesis of related 1H-imidazole-5-carboxylic acid derivatives has been achieved using methyl 2-[formylamino]-3-oxopropanoate as a key intermediate. google.com This precursor contains the necessary carbon framework that, upon reaction with an appropriate amidine or ammonia source, can cyclize to form the desired imidazole-5-carboxylate core. For example, heating this intermediate with ammonium carbonate or ammonium acetate can lead to the formation of the imidazole ring. google.com

The synthesis of 2,4(5)-disubstituted imidazoles often employs a condensation reaction between a 1,2-dicarbonyl compound (like benzil ), an aldehyde (such as benzaldehyde ), and an ammonia source (like ammonium acetate) in acetic acid. researchgate.net This is a variation of the classical Radziszewski imidazole synthesis.

| Precursor/Intermediate | Synthetic Utility | Resulting Moiety | Reference |

| N-hydroxybenzenecarboximidamide | Reacts with an alkyne to form the imidazole ring. | Provides N1, C2, and the 2-phenyl group. | google.com |

| Methyl prop-2-ynoate | Provides the carbon backbone for the imidazole ring. | Forms the C4-C5 bond and the 5-carboxylate group. | google.com |

| Glycine derivative | Converted to a 2-azabuta-1-diene for subsequent cyclization. | Forms the core imidazole structure. | psu.edu |

| Methyl 2-[formylamino]-3-oxopropanoate | Cyclizes with an ammonia source to form the imidazole ring. | Provides the C4, C5, and 5-carboxylate group. | google.com |

| Benzil | A 1,2-dicarbonyl compound for condensation reactions. | Forms the C4-C5 bond of the imidazole ring. | researchgate.net |

| Benzaldehyde | Provides the C2 carbon and its substituent. | Forms the C2 and the 2-phenyl group. | researchgate.net |

Chemical Reactivity and Derivatization Strategies

Reactions at the Imidazole (B134444) Ring System

The imidazole core, while aromatic, possesses a unique reactivity profile due to the two nitrogen atoms. Its reactivity towards electrophiles and nucleophiles is heavily influenced by the substituents on the ring.

Electrophilic Substitution Reactions and Regioselectivity

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. However, in methyl 2-phenyl-1H-imidazole-5-carboxylate, the presence of the electron-withdrawing phenyl group at C2 and the methyl carboxylate group at C5 deactivates the ring towards electrophilic aromatic substitution.

The regioselectivity of such reactions is governed by the directing effects of these substituents. youtube.com Both the C2-phenyl and C5-carboxylate groups are deactivating and would direct incoming electrophiles to the meta position. In this case, the only available carbon on the imidazole ring is C4. Therefore, any electrophilic substitution, such as nitration or halogenation, would be expected to occur regioselectively at the C4 position, provided that forcing conditions can overcome the deactivation of the ring.

Table 1: Regioselectivity in Electrophilic Substitution

| Reactant | Position of Substituents | Expected Position of Electrophilic Attack | Rationale |

|---|

Nucleophilic Attack and Ring Transformations

While nucleophilic attack on an unactivated imidazole ring is uncommon, the electron-withdrawing nature of the substituents in this compound can facilitate such reactions. Nucleophilic attack can lead to the formation of more complex, fused heterocyclic systems. For instance, reactions with bifunctional reagents can initiate a sequence of nucleophilic attack followed by cyclization. nih.govacs.orgresearchgate.net

Ring transformation reactions offer a pathway to convert the imidazole core into other heterocyclic structures. researchgate.net These transformations often proceed through intermediates formed by nucleophilic attack, which then undergo ring-opening and subsequent re-cyclization. For example, treatment with certain reagents can lead to the formation of pyrimidines or triazoles. researchgate.net

Oxidation and Reduction Pathways

The imidazole ring can undergo both oxidation and reduction, although the stability of the aromatic system often requires specific reagents.

Oxidation: Photo-oxidation of phenyl-imidazole derivatives, particularly in the presence of a sensitizer, can lead to the formation of a planar quinoid oxidation state. rsc.orgrsc.org This intermediate is susceptible to attack by singlet oxygen, which can result in the formation of a 1,2-dioxetane-like intermediate and eventual ring cleavage. rsc.orgrsc.org Chemical oxidation can also occur, potentially leading to the formation of imidazolone (B8795221) or hydantoin (B18101) derivatives, which may subsequently undergo ring-opening. researchgate.net

Reduction: The reduction of the imidazole ring itself is less common than the functionalization of its substituents. Catalytic hydrogenation under harsh conditions or the use of strong reducing agents can lead to the saturation of the imidazole ring, yielding imidazoline (B1206853) or imidazolidine (B613845) derivatives. However, the ester group is also susceptible to reduction under these conditions.

Functionalization of the Carboxylate Moiety

The methyl carboxylate group at the C5 position is a versatile handle for a wide array of chemical transformations, providing a direct route to various functional derivatives.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 2-phenyl-1H-imidazole-5-carboxylic acid. This carboxylic acid serves as a crucial intermediate for further derivatization, such as amidation. sigmaaldrich.com Imidazole itself can act as a catalyst for the hydrolysis of phenyl acetates, highlighting the potential for intramolecular catalysis in related systems. acs.org

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups into the ester functionality, which can be used to modulate the compound's physical and biological properties.

Amidation and Reduction to Alcohols/Amines

Amidation: The ester group can be converted into an amide by reacting it with a primary or secondary amine. This reaction can be performed directly, often requiring heat, or by first hydrolyzing the ester to the carboxylic acid and then using a coupling agent to facilitate amide bond formation. nih.govrsc.org The synthesis of imidazole-4,5-dicarboxamides from the corresponding dicarboxylic acid is a well-established method. nih.gov This approach allows for the introduction of a wide variety of substituents, including amino acid esters and alkanamines. nih.gov

Reduction to Alcohols/Amines:

Alcohols: The ester can be reduced to the corresponding primary alcohol, (2-phenyl-1H-imidazol-5-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4). chemicalbook.com This reaction proceeds efficiently and provides a key building block for further modifications. The synthesis of related hydroxymethyl imidazoles via the reduction of esters or aldehydes has been reported. nih.govgoogle.com

Amines: The alcohol obtained from the reduction can be converted into an amine. This is typically a two-step process involving the conversion of the alcohol to a better leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an amine or an amine equivalent like sodium azide, which is then reduced. Alternatively, reductive amination of the corresponding aldehyde (obtainable by partial oxidation of the alcohol) can also yield amines. nih.gov

Table 2: Summary of Derivatization Strategies

| Section | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| 3.1.1 | Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | C4-substituted imidazole |

| 3.1.2 | Nucleophilic Attack/Ring Transformation | Bifunctional nucleophiles | Fused heterocycles, other heterocycles (e.g., pyrimidines) |

| 3.1.3 | Oxidation | O₂, light, sensitizer | Ring-opened products, imidazolones |

| 3.1.3 | Reduction | H₂, catalyst (harsh) | Imidazoline/Imidazolidine derivatives |

| 3.2.1 | Ester Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid |

| 3.2.1 | Transesterification | R-OH, acid/base catalyst | New ester |

| 3.2.2 | Amidation | R₂NH, heat or coupling agents | Amide |

| 3.2.2 | Reduction | LiAlH₄ | Primary alcohol |

Modifications of the Phenyl Substituent

The phenyl ring at the C2 position of the imidazole core is a prime target for chemical modification. These modifications can be broadly categorized into reactions that introduce new substituents onto the aromatic ring and those that alter existing side chains.

Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing the phenyl ring. msu.edu The imidazole moiety's electronic influence on the attached phenyl ring, combined with the directing effects of any existing substituents, governs the position and feasibility of these substitutions. The general mechanism involves an electrophile attacking the electron-rich benzene (B151609) ring to form a stabilized carbocation intermediate, known as a benzenonium ion, followed by the loss of a proton to restore aromaticity. msu.edu

Common EAS reactions applicable to the phenyl group include:

Halogenation: Introducing halogen atoms (Cl, Br, F) onto the phenyl ring. For example, 2-bromo-(2-fluorophenyl)ethanone can be used as a precursor in imidazole synthesis to yield a 2-fluorophenyl substituted imidazole. nih.gov

Nitration: The introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. msu.edu

Sulfonation: The addition of a sulfonic acid group (SO₃H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. msu.eduyoutube.com

Side-Chain Modifications

When the phenyl ring already bears a substituent, that group can be chemically transformed to create new derivatives. This strategy is particularly useful for fine-tuning the electronic and steric properties of the molecule. An example from the literature involves the synthesis of phenyl-imidazole derivatives where a nitrile group on the phenyl ring was reduced to form an aldehyde. nih.gov Another common transformation is the cleavage of methyl ethers (methoxy groups) to yield hydroxyl groups, a reaction often accomplished using reagents like hydrogen bromide (HBr). nih.gov This was demonstrated in the conversion of a 2,6-dimethoxy-phenyl derivative to a 2,6-dihydroxy-phenyl derivative. nih.gov

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

The systematic synthesis of structural analogues is a cornerstone of medicinal chemistry, aimed at understanding how specific structural features of a molecule contribute to its biological activity. For phenyl-imidazole compounds, modifying the phenyl ring has proven to be a fruitful strategy for elucidating SAR. nih.govresearchgate.net

Research on 4-phenyl-imidazole derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO) provides a clear example. nih.gov By synthesizing a series of compounds with different substituents on the phenyl ring, researchers were able to identify key interactions within the enzyme's active site. The introduction of a hydroxyl group at the 2-position of the phenyl ring resulted in a tenfold increase in potency, likely due to the formation of a hydrogen bond with the amino acid residue Serine-167. nih.gov

The following table summarizes the impact of phenyl substitutions on IDO inhibitory activity for selected 4-phenyl-1H-imidazole derivatives.

| Compound | Phenyl Substitution | IDO Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| 4-Phenyl-1H-imidazole | None | 150 µM | nih.gov |

| 4-(2-Hydroxyphenyl)-1H-imidazole | 2-Hydroxy | 15 µM | nih.gov |

| 4-(2,6-Dihydroxyphenyl)-1H-imidazole | 2,6-Dihydroxy | 16 µM | nih.gov |

| 4-(2-Fluorophenyl)-1H-imidazole | 2-Fluoro | > 500 µM | nih.gov |

| 4-(3-Fluorophenyl)-1H-imidazole | 3-Fluoro | > 500 µM | nih.gov |

Similarly, SAR studies on a different class of heterocyclic compounds, YC-1 analogues, have shown the influence of electronic properties on the phenyl substituent. nih.gov In this series, derivatives with electron-withdrawing groups on the phenyl ring, such as trifluoromethyl or cyano groups, exhibited higher inhibitory activity compared to those with electron-donating groups like methoxy (B1213986). nih.gov

The table below illustrates the effect of electron-donating and electron-withdrawing groups on the inhibitory activity of certain YC-1 analogue derivatives.

| Derivative | R¹ Phenyl Substituent | Group Type | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 63a | Phenyl | - | 70 µM | nih.gov |

| 63b | 4-Methoxyphenyl | Electron-Donating | 75 µM | nih.gov |

| 63d | 4-Methylphenyl | Electron-Donating | 39 µM | nih.gov |

| 63e | 4-(Trifluoromethyl)phenyl | Electron-Withdrawing | 20 µM | nih.gov |

| 63g | 4-Cyanophenyl | Electron-Withdrawing | 10 µM | nih.gov |

These examples underscore the principle that modifying the phenyl substituent is a critical strategy in the design of new bioactive molecules based on the this compound scaffold. Through targeted synthesis of analogues with varied electronic and steric profiles, researchers can map the structural requirements for desired biological activity. mdpi.com

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman techniques, is essential for identifying the functional groups within a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group absorbs at a characteristic wavenumber range, providing a molecular "fingerprint." For methyl 2-phenyl-1H-imidazole-5-carboxylate, the key functional groups and their expected absorption regions are:

N-H Stretching: The imidazole (B134444) ring contains a secondary amine (N-H) group. This bond typically exhibits a stretching vibration in the range of 3200-3500 cm⁻¹. Due to hydrogen bonding, which is common in imidazoles, this peak is often broad. researchgate.net

Aromatic C-H Stretching: The phenyl group and the C-H bond on the imidazole ring show stretching vibrations above 3000 cm⁻¹, typically in the 3000-3150 cm⁻¹ region. researchgate.net

Carbonyl (C=O) Stretching: The methyl ester group (-COOCH₃) features a strong and sharp absorption band corresponding to the C=O stretch. This is one of the most characteristic peaks in the spectrum and is expected to appear in the 1710-1740 cm⁻¹ range.

C=N and C=C Stretching: The imidazole and phenyl rings contain carbon-carbon and carbon-nitrogen double bonds. These vibrations appear in the 1450-1620 cm⁻¹ region. researchgate.net The absorptions from both rings may overlap, resulting in a series of complex bands.

C-O Stretching: The ester group also has C-O single bonds, which would produce strong stretching bands in the 1000-1300 cm⁻¹ region.

Out-of-Plane (OOP) Bending: The C-H bonds on the monosubstituted phenyl ring give rise to strong absorption bands in the fingerprint region, typically between 690-770 cm⁻¹, which can help confirm the substitution pattern. researchgate.net

Interactive Table: Expected FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3200-3500 | N-H Stretch | Imidazole N-H | Medium, Broad |

| ~3000-3150 | C-H Stretch | Aromatic (Phenyl & Imidazole) | Medium to Weak |

| ~1710-1740 | C=O Stretch | Ester Carbonyl | Strong, Sharp |

| ~1450-1620 | C=C & C=N Stretch | Phenyl & Imidazole Rings | Medium to Strong |

| ~1000-1300 | C-O Stretch | Ester | Strong |

| ~690-770 | C-H OOP Bending | Monosubstituted Phenyl | Strong |

FT-Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR. It involves scattering of laser light, and it is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be valuable for analyzing:

Symmetric Ring Vibrations: The symmetric breathing vibrations of the phenyl and imidazole rings, which are often weak in FTIR, typically produce strong signals in Raman spectra. bohrium.comresearchgate.net

C=C and C≡C Bonds: While this molecule has no triple bonds, the C=C bonds of the aromatic systems would be clearly visible.

Published FT-Raman spectra for closely related compounds like 4-phenylimidazole (B135205) show that the most intense bands are associated with the ring vibrations. bohrium.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen atoms.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For this compound, the following signals are expected:

N-H Proton: The imidazole N-H proton is expected to appear as a broad singlet at a high chemical shift (δ > 10 ppm), and its exact position can be highly dependent on solvent and concentration. researchgate.net

Imidazole C-H Proton: The lone proton at the C4 position of the imidazole ring would appear as a singlet, likely in the aromatic region (δ 7.0-8.0 ppm).

Phenyl Protons: The five protons of the 2-phenyl group will appear in the aromatic region (δ 7.0-8.5 ppm). They will likely present as complex multiplets due to coupling between the ortho, meta, and para protons. researchgate.net

Methyl Protons: The three protons of the methyl ester (-OCH₃) group would appear as a sharp singlet, typically in the δ 3.5-4.0 ppm region.

Interactive Table: Expected ¹H NMR Signals for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Imidazole N-H | > 10.0 | Broad Singlet | 1H |

| Phenyl H (ortho, meta, para) | 7.0 - 8.5 | Multiplet | 5H |

| Imidazole C4-H | 7.0 - 8.0 | Singlet | 1H |

| Methyl (-OCH₃) | 3.5 - 4.0 | Singlet | 3H |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy detects the carbon atoms in a molecule, providing information about the carbon skeleton. A known challenge in the analysis of 2-phenyl substituted imidazoles is the rapid tautomerization of the N-H proton between the two nitrogen atoms. This chemical exchange can be fast on the NMR timescale, leading to peak broadening or even the complete disappearance of signals for the imidazole ring carbons in solution-state NMR. mdpi.com Solid-state NMR (CP-MAS) is often used to overcome this issue. mdpi.com

Assuming the signals could be resolved, the expected chemical shifts are:

Carbonyl Carbon: The ester C=O carbon is the most deshielded and would appear at a high chemical shift, typically δ 160-170 ppm.

Aromatic & Imidazole Carbons: The carbons of the phenyl and imidazole rings would appear in the δ 110-150 ppm range. The C2 carbon of the imidazole, being bonded to two nitrogens, would likely be the most downfield among the ring carbons (around δ 145 ppm). mdpi.com

Methyl Carbon: The methyl ester carbon (-OCH₃) would be the most upfield signal, expected around δ 50-55 ppm.

Interactive Table: Expected ¹³C NMR Signals for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 160 - 170 |

| Imidazole C2 | ~145 |

| Phenyl & Imidazole C4, C5 | 110 - 140 |

| Phenyl C (quaternary & CH) | 125 - 140 |

| Methyl (-OCH₃) | 50 - 55 |

Advanced 2D NMR Techniques for Structural Connectivity

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the coupling relationships within the phenyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. It would be used to definitively link each proton signal (e.g., the imidazole C4-H and the phenyl protons) to its corresponding carbon signal.

These advanced techniques, used in combination, would provide definitive proof of the structure of this compound, overcoming ambiguities from 1D spectra.

Isotopic Labeling Studies (e.g., ¹⁵N NMR) for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for reaction mechanisms. nih.gov In the synthesis of the imidazole ring of this compound, ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to clarify the incorporation of nitrogen atoms from various precursors. nih.govresearchgate.net

For instance, in a typical synthesis, if ¹⁵N-labeled ammonia (B1221849) or another nitrogen-containing reactant is used, the final position of the labeled nitrogen within the imidazole ring can be determined using ¹⁵N NMR. This method simplifies complex spectra and allows for the direct observation of nitrogen environments. nih.gov By tracking the ¹⁵N atom, researchers can distinguish between different possible mechanistic pathways for ring formation, confirming which nitrogen from the reactants becomes the N1 or N3 atom in the final imidazole structure. Such studies are crucial for optimizing synthetic routes and understanding fundamental reaction processes in heterocyclic chemistry. researchgate.net These labeling strategies have been successfully applied to study complex biomolecules, highlighting their utility in pinpointing atomic pathways. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound through its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₀N₂O₂, corresponding to a molecular weight of approximately 202.21 g/mol . ncats.io

In electron ionization mass spectrometry (EI-MS), the parent molecular ion [M]⁺ is expected at an m/z of 202. The fragmentation of this compound is predicted to follow patterns characteristic of its functional groups: an ester, a phenyl group, and an imidazole ring. libretexts.orgmiamioh.edu

Predicted Fragmentation Pattern:

Loss of a methoxy (B1213986) radical: A primary fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, which would result in a prominent peak at m/z 171 (M-31). docbrown.info This [M-OCH₃]⁺ fragment corresponds to the acylium ion.

Loss of the methoxycarbonyl radical: Cleavage of the C-C bond between the imidazole ring and the carboxyl group can lead to the loss of the entire ester group (•COOCH₃), producing a fragment at m/z 143 (M-59).

Formation of the benzoyl cation: While less direct, rearrangement and fragmentation can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 or a benzoyl-type cation at m/z 105. miamioh.edu

Loss of methanol (B129727): Elimination of a neutral methanol molecule (CH₃OH) from the molecular ion could potentially occur, yielding a fragment at m/z 170 (M-32). docbrown.info

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Source of Fragmentation |

|---|---|---|---|

| 202 | [M]⁺ (Molecular Ion) | [C₁₁H₁₀N₂O₂]⁺ | Parent Molecule |

| 171 | [M - •OCH₃]⁺ | [C₁₀H₇N₂O]⁺ | Loss of methoxy radical from ester docbrown.info |

| 143 | [M - •COOCH₃]⁺ | [C₉H₇N₂]⁺ | Loss of methoxycarbonyl radical |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation from rearrangement miamioh.edu |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation miamioh.edu |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical information about the electronic transitions within a molecule and its subsequent relaxation pathways, such as fluorescence and phosphorescence.

The UV-Vis spectrum of this compound is governed by the electronic transitions within its conjugated π-system, which includes the phenyl and imidazole rings. Imidazole derivatives typically exhibit strong absorption bands in the UV region. nist.gov The presence of the phenyl group in conjugation with the imidazole ring is expected to cause a bathochromic (red) shift of the π→π* transition compared to unsubstituted imidazole. The absorption maxima are influenced by the solvent environment.

| Compound | Absorption Maximum (λmax) | Solvent | Reference |

|---|---|---|---|

| 2-Methyl-1H-imidazole | ~220-230 nm | Not specified | nist.gov |

| Imidazole-based D-A molecules | ~350-400 nm | Toluene, Ethyl Acetate (B1210297), DMSO | semanticscholar.org |

For this compound, strong absorptions corresponding to π→π* transitions are anticipated, likely appearing in the 250–400 nm range, reflecting the extended conjugation of the system.

Many imidazole derivatives are known to be fluorescent, emitting light after absorbing UV radiation. researchgate.net The compound this compound is expected to be luminescent, with its emission properties being highly sensitive to the surrounding environment. semanticscholar.orgsemanticscholar.org In different solvents, the emission wavelength may shift; a red shift in more polar solvents often indicates a greater degree of intramolecular charge transfer in the excited state. semanticscholar.org Furthermore, some imidazole-based compounds exhibit significant fluorescence in the solid state, a property that can be influenced by crystal packing and intermolecular interactions. semanticscholar.org

A significant photophysical process observed in many heterocyclic molecules is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process occurs in molecules that contain both a proton-donating group and a proton-accepting group located in close proximity, often linked by an intramolecular hydrogen bond. semanticscholar.orgresearchgate.net

In this compound, the imidazole N1-H can act as the proton donor, while the carbonyl oxygen of the ester at the C5 position can serve as the proton acceptor. Upon photoexcitation, the acidity of the N-H proton increases, and the basicity of the carbonyl oxygen increases, which facilitates the transfer of the proton. nih.gov This creates a transient excited-state tautomer, which is electronically distinct from the normal form. semanticscholar.orgnih.gov The relaxation of this tautomer to its ground state typically occurs via fluorescence at a significantly longer wavelength (i.e., lower energy) than the normal emission, resulting in a large Stokes shift. nih.gov The process is reversible, with the proton transferring back to its original position in the ground state. semanticscholar.org The efficiency and occurrence of ESIPT are highly dependent on the specific geometry of the molecule and the solvent polarity. semanticscholar.orgnih.gov

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds allows for an educated prediction of its solid-state characteristics.

For instance, the crystal structure of 2-phenyl-1H-imidazole shows that molecules are linked in the crystal lattice by intermolecular N-H···N hydrogen bonds. nih.gov It is highly probable that this compound would also form hydrogen-bonded networks in the solid state, likely involving the imidazole N-H as a donor and the carbonyl oxygen or the N3 of an adjacent molecule as an acceptor. nih.govmdpi.com The dihedral angle between the phenyl and imidazole rings is another important structural parameter that influences molecular packing and can vary significantly. iucr.org In some structures, the rings are nearly co-planar, while in others, they are substantially twisted. nih.goviucr.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| a (Å) | 10.371 (2) |

| b (Å) | 5.7820 (12) |

| c (Å) | 6.1918 (12) |

| Hydrogen Bonding | N—H···N interactions present nih.gov |

Data from a representative related structure to illustrate typical solid-state parameters. nih.gov

Single Crystal X-ray Diffraction for Absolute Structure Determination

While specific crystallographic data for the title compound is not available in the provided search results, analysis of closely related structures, such as 2-phenyl-1H-imidazole and its derivatives, provides a framework for what would be expected. nih.govrsc.orgmdpi.com For instance, the analysis would confirm the planarity of the imidazole ring and the relative orientation of the phenyl and methyl carboxylate substituents. nih.gov The data generated allows for the creation of a crystallographic information file (CIF), which contains all the atomic coordinates and unit cell parameters.

Table 1: Representative Crystallographic Data for an Imidazole Derivative (Note: This data is for a related benzimidazole (B57391) compound, presented here as an example of typical SC-XRD output.)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₆N₄O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.0330(3) |

| b (Å) | 14.7203(4) |

| c (Å) | 16.9169(5) |

| β (°) | 101.596(1) |

| Volume (ų) | 2448.5(1) |

| Z | 4 |

Data adapted from a study on a substituted benzimidazole. derpharmachemica.comnih.gov

The analysis would also elucidate any hydrogen bonding within the crystal structure, typically involving the imidazole N-H proton and the oxygen atom of the carboxylate group of a neighboring molecule. nih.gov

Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

To visualize and quantify the various intermolecular interactions that stabilize the crystal packing, Hirshfeld surface analysis is employed. This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in close contacts with neighboring molecules.

The Hirshfeld surface is typically color-coded to show different properties. A d_norm surface, for example, uses a red-white-blue color scheme where red spots indicate close intermolecular contacts (shorter than the van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Analysis for an Imidazole Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 36.2 |

| H···C / C···H | 20.5 |

| H···O / O···H | 20.0 |

| C···O / O···C | 6.5 |

| C···N / N···C | 6.2 |

| H···N / N···H | 4.5 |

| C···C | 4.3 |

Data adapted from a study on a substituted imidazo[1,2-a]pyridine. iucr.org

For this compound, one would expect significant H···H contacts due to the abundance of hydrogen atoms on the phenyl and methyl groups. Additionally, crucial N–H···O hydrogen bonds between the imidazole N-H donor and the carbonyl oxygen acceptor of the ester group would be prominent, appearing as sharp spikes on the 2D fingerprint plot. nih.gov

Analysis of Packing Motifs and Crystal Engineering Implications

The specific intermolecular interactions identified by Hirshfeld analysis dictate the supramolecular architecture, or packing motif, of the crystal. nih.gov Understanding these motifs is central to crystal engineering, which aims to design crystals with desired physical properties.

In the case of this compound, the interplay of different non-covalent forces would likely result in a well-defined three-dimensional network. Key interactions would include:

Hydrogen Bonding: The strong N–H···O hydrogen bonds are expected to link molecules into chains or dimeric pairs. mdpi.com Weaker C–H···O interactions involving the phenyl or methyl hydrogens and the carboxylate oxygen atoms could further connect these primary motifs into more complex layers. iucr.org

π-π Stacking: The aromatic phenyl and imidazole rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are crucial for stabilizing the crystal lattice and often contribute to the formation of columns or layered structures. nih.govmdpi.com

By analyzing these packing arrangements, predictions can be made about the material's properties, such as its melting point, solubility, and mechanical strength.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a compound. The technique involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of weight loss against temperature.

For this compound, a TGA thermogram would reveal its decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs. Imidazole derivatives generally exhibit good thermal stability. researchgate.netmdpi.com The analysis would likely show a single, sharp weight loss step corresponding to the decomposition of the molecule, indicating that it is stable up to a high temperature and does not lose solvent molecules prior to decomposition. mdpi.com The absence of weight loss at lower temperatures (e.g., below 150°C) would confirm the absence of solvated water or other volatile impurities in the analyzed sample. mdpi.com

Electrochemical Characterization (e.g., Cyclic Voltammetry - CV)

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound, providing information about its oxidation and reduction potentials. The experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current.

A cyclic voltammogram for this compound would reveal the potentials at which the molecule can be oxidized or reduced. Imidazole-based compounds are known to be electrochemically active. nih.govresearchgate.net The CV analysis would likely show an irreversible oxidation peak corresponding to the oxidation of the imidazole ring system. mdpi.com

From the onset oxidation potential (Eonsetox), the energy level of the Highest Occupied Molecular Orbital (EHOMO) can be estimated. mdpi.com This parameter is crucial for understanding the electron-donating ability of the molecule and is valuable in the context of materials science for developing electronic devices. mdpi.comnih.gov The introduction of different substituent groups on the pyrazine (B50134) ring, a related diazine, has been shown to significantly alter the electrochemical properties of the pristine molecule. dtu.dk

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule. From this, a wide array of chemical and physical properties can be derived.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become the predominant computational method for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. scielo.org.mxnih.gov Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach is used to investigate key aspects of a molecule's character, from its three-dimensional shape to its chemical reactivity and spectroscopic signatures. scielo.org.mxorientjchem.org For heterocyclic compounds like imidazoles, DFT has been successfully used to explore their properties in detail. orientjchem.orgresearchgate.net

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in a molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. DFT methods are widely used for this purpose. scielo.org.mxnih.gov

For methyl 2-phenyl-1H-imidazole-5-carboxylate, the key conformational variables would include the torsion angle between the imidazole (B134444) and phenyl rings and the orientation of the methyl carboxylate group. The planarity between the phenyl and imidazole rings is a significant factor, as it can influence electronic conjugation. In related structures, such as 2-phenyl-1H-imidazole, the rings are found to be nearly co-planar. researchgate.net Computational studies on similar benzimidazole (B57391) esters have also relied on DFT to establish the most stable conformation before calculating other parameters. nih.gov A conformational analysis would reveal the rotational barriers and identify the global minimum energy conformer, which is essential for all subsequent calculations.

Table 1: Example of Optimized Geometrical Parameters (Data Not Available) This table illustrates the type of data obtained from geometry optimization. Specific values for this compound are not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | N1-C2 | N/A |

| C2-N3 | N/A | |

| C2-C(phenyl) | N/A | |

| C5-C(carboxylate) | N/A | |

| Bond Angle | N1-C2-N3 | N/A |

| C4-C5-C(carboxylate) | N/A | |

| Dihedral Angle | N1-C2-C(phenyl)-C(phenyl) | N/A |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govacs.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

DFT calculations have been used to determine these parameters for many imidazole and benzimidazole derivatives. acs.orgmdpi.com For instance, in a study of benzimidazole carboxylates, the HOMO-LUMO gap was found to vary depending on substituents, directly impacting the molecule's reactivity profile. mdpi.com For this compound, FMO analysis would reveal the distribution of electron density in these frontier orbitals, showing which parts of the molecule (e.g., the phenyl ring, the imidazole core, or the carboxylate group) are most involved in electron donation and acceptance.

Table 2: Example of FMO Energies and Global Reactivity Descriptors (Data Not Available) This table illustrates the type of data obtained from FMO analysis. Specific values for this compound are not available in the cited literature.

| Parameter | Symbol | Calculated Value (eV) |

| HOMO Energy | EHOMO | N/A |

| LUMO Energy | ELUMO | N/A |

| HOMO-LUMO Gap | ΔE | N/A |

| Electronegativity | χ | N/A |

| Chemical Hardness | η | N/A |

| Electrophilicity Index | ω | N/A |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. orientjchem.org It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

MEP maps are invaluable for identifying reactive sites. researchgate.net For this compound, one would expect to see negative potential (red) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group, as these are the most electronegative centers. The hydrogen atom on the imidazole nitrogen (N-H) and the hydrogens on the phenyl ring would likely show a positive potential (blue). Such maps have been used to identify the most reactive sites for electrophilic and nucleophilic attack in various imidazole derivatives. orientjchem.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. acs.orgmdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

In a molecule like this compound, NBO analysis could quantify the delocalization of electron density from lone pairs on the nitrogen and oxygen atoms into antibonding orbitals (e.g., LP(N) → π*) within the aromatic system. It can also reveal hyperconjugative interactions involving the methyl group. Studies on related benzimidazole carboxylates have used NBO analysis to understand donor-acceptor interactions and their contribution to molecular stability. acs.orgmdpi.com

Table 3: Example of NBO Second-Order Perturbation Energies (Data Not Available) This table illustrates the type of data obtained from NBO analysis. Specific values for this compound are not available in the cited literature.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) of C=O | π* (C5-N1) | N/A |

| π (C4-C5) | π* (N1-C2) | N/A |

| LP (N3) | π* (C2-C(phenyl)) | N/A |

A significant strength of DFT is its ability to predict various spectroscopic parameters, which can be compared with experimental data to confirm a molecule's structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-visible light. The calculations provide the excitation energies and oscillator strengths, which correlate with the absorption maxima (λmax) and intensities observed experimentally. These calculations often reveal that the main absorption bands arise from π→π* transitions within the conjugated system. mdpi.com

IR Spectra: DFT can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion, such as C=O stretching, N-H bending, or C-H stretching. This aids in the interpretation of experimental IR spectra. acs.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). imist.ma Calculated chemical shifts are often correlated with experimental values to verify assignments. scielo.org.mx For this compound, calculations could predict the shifts for the methyl protons, the aromatic protons on the phenyl and imidazole rings, and the various carbon atoms, including the distinct carbonyl carbon of the ester. mdpi.com

Table 4: Example of Predicted Spectroscopic Data (Data Not Available) This table illustrates the type of data obtained from spectroscopic predictions. Specific values for this compound are not available in the cited literature.

| Spectrum | Parameter | Predicted Value |

| UV-Vis | λmax (π→π*) | N/A (nm) |

| IR | ν(C=O) | N/A (cm⁻¹) |

| ν(N-H) | N/A (cm⁻¹) | |

| ¹H NMR | δ(-OCH₃) | N/A (ppm) |

| δ(imidazole C4-H) | N/A (ppm) | |

| ¹³C NMR | δ(C=O) | N/A (ppm) |

| δ(imidazole C2) | N/A (ppm) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. uci.edursc.org It is instrumental in predicting absorption and emission spectra by calculating the energies of electronic transitions. rsc.orgresearchgate.net The methodology extends the ground-state DFT to time-dependent phenomena, providing a computationally efficient way to understand how a molecule responds to light. uci.edu

For molecules like this compound, TD-DFT can determine the nature of its low-lying excited states, which is crucial for applications in photochemistry and materials science. For instance, studies on other imidazole derivatives have successfully used TD-DFT to elucidate processes like excited-state intramolecular proton transfer (ESIPT). nih.govnih.govresearchgate.net This process is highly dependent on the electronic structure of both the ground and excited states. nih.gov In such studies, TD-DFT calculations can predict how the electron density shifts upon photoexcitation, which can favor the transfer of a proton within the molecule. nih.gov

While no specific TD-DFT studies on the excited state properties of this compound were identified in the literature, this theoretical framework remains a important tool for future research on this compound and its potential photophysical behavior.

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a fundamental computational technique used to explore the relationship between the energy of a molecule and its geometry. A PES maps the potential energy for all possible arrangements of its constituent atoms, providing a landscape of stable conformations, transition states, and reaction pathways.

For a molecule such as this compound, a PES analysis could reveal the most stable tautomeric forms and the rotational barriers of the phenyl and carboxylate groups. Understanding the PES is critical for predicting the molecule's flexibility and the energetic costs of conformational changes, which can influence its binding to a biological target. For example, in related imidazole systems, PES analysis has been used to understand the energetics of proton transfer in the ground and excited states. nih.gov

Although specific PES analysis studies for this compound are not available in the reviewed literature, this method is essential for a comprehensive understanding of its chemical reactivity and conformational dynamics.

Molecular Modeling and Simulations

Molecular modeling and simulations encompass a range of computational techniques designed to study the structure, dynamics, and interactions of molecules. These methods are particularly valuable in drug discovery and materials science.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and thermodynamic properties of a molecule and its environment.

In the context of drug discovery, MD simulations can be used to investigate the stability of a ligand-protein complex, the role of solvent molecules in binding, and the free energy of binding. For instance, MD simulations of benzimidazole derivatives have been used to assess the stability of their binding to enzymes like α-glucosidase, revealing how the ligand and protein adapt to each other over time. nih.gov

Specific MD simulation studies for this compound have not been reported in the available literature. However, this technique would be invaluable for understanding its behavior in a biological environment, such as its interaction with a target protein.

Molecular Docking Studies for Molecular Recognition and Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.govmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand in the protein's binding site and scoring them based on their energetic favorability.

Numerous studies have employed molecular docking to investigate the potential biological targets of imidazole and benzimidazole derivatives. nih.govmdpi.comnih.gov For example, docking studies have suggested that certain benzimidazole compounds can bind effectively to the active sites of enzymes like α-amylase and α-glucosidase, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding. nih.govnih.gov

While no specific molecular docking studies for this compound have been found, this method would be a critical first step in identifying its potential biological targets and understanding the structural basis for its activity.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries in a process called virtual screening, to identify new potential drug candidates. nih.govnih.gov

This approach has been successfully applied to various classes of compounds, including those containing imidazole and triazole moieties. nih.govnih.gov For example, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was generated and used to assess the potential of a series of triazole derivatives. nih.gov Similarly, virtual screening campaigns have been conducted to identify novel inhibitors for targets like the M5 muscarinic acetylcholine (B1216132) receptor. nih.gov

There are no specific pharmacophore modeling or virtual screening studies reported for this compound. However, this compound could be included in virtual screening libraries or used as a scaffold to develop new pharmacophore models for various therapeutic targets.

Prediction of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which can lead to phenomena such as frequency doubling and optical switching. These materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. acs.orgnih.gov

While there are no direct studies on the NLO properties of this compound, research on structurally related benzimidazole derivatives provides significant insights. A study on methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates used DFT calculations with the CAM-B3LYP and M06 functionals to investigate their NLO response. acs.orgnih.gov The study calculated key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β).

The results for these related compounds showed that the introduction of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. acs.orgnih.gov For example, a derivative with nitro groups (strong electron-withdrawing groups) exhibited the highest first hyperpolarizability, indicating its potential as an NLO material. acs.org The calculated values for some of these derivatives are presented in the table below.

| Compound Derivative | Dipole Moment (μ) in Debye | Linear Polarizability (⟨α⟩) in esu (x 10-23) |

|---|---|---|

| 2a | 4.15 | 4.168 |

| 2b | 7.49 | 4.198 |

| 2c | 6.24 | 4.614 |

| 2d | 2.33 | 4.142 |

| 2e | 3.04 | 4.866 |

Data sourced from a study on methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. nih.gov The values were calculated at the CAM-B3LYP level of theory. The specific substitutions for compounds 2a-2e can be found in the source publication.

These findings suggest that the NLO properties of the core imidazole structure are tunable and that this compound could serve as a scaffold for the design of new NLO materials.

Structure-Activity Relationship (SAR) Derivation and Computational Design

The exploration of the structure-activity relationships (SAR) and the application of computational design have been pivotal in the optimization of imidazole-based compounds for various therapeutic targets. While specific SAR studies focusing exclusively on this compound are not extensively documented in publicly available research, a comprehensive analysis of analogous 2-phenyl-imidazole and imidazole-5-carboxylate derivatives provides significant insights into the key structural features governing their biological activity. These studies, often targeting enzymes like kinases and receptors such as the angiotensin II receptor, offer a predictive framework for the rational design of novel and more potent agents based on the this compound scaffold.

Key Findings from Analogous Compound Studies:

Substitutions on the Phenyl Ring at Position 2: The nature and position of substituents on the 2-phenyl ring have been shown to be a critical determinant of biological activity in numerous imidazole derivatives.

Anticancer Activity: In a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters, substitutions on the phenyl ring significantly influenced their antiproliferative effects against breast cancer cell lines. For instance, a derivative bearing a 5-fluoro-2-hydroxyphenyl group at the 2-position was identified as the most active in the series, with GI50 values as low as 0.18 μM against the MCF7 cell line researchgate.net. This highlights the importance of electron-withdrawing and hydrogen-bond-donating groups on the phenyl ring for enhanced anticancer potency.

Anticonvulsant Activity: For 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives, the presence of a bromo substituent on the phenyl ring resulted in the most active compound in an anticonvulsant screening model researchgate.net. This suggests that halogens on the phenyl ring can positively modulate the interaction with the biological target.

Modifications of the Imidazole Core: Alterations to the imidazole ring itself, including substitutions at the N-1 position and modifications of the carboxylate group at C-5, are crucial for tuning the pharmacological profile.